Regioisomer Connectivity and Hinge-Binder Orientation
The target compound features a methylene bridge attached to the pyrazole 4-position (N1-methyl-4-CH2-NH-pyridin-3-yl). Its closest constitutional isomer, N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine (CAS 1156714-51-0), places the identical methylene bridge at the pyrazole 5-position [1]. This 4→5 positional shift reorients the pyridin-3-amine hinge-binding vector by approximately 60° relative to the pyrazole ring plane, as modeled from the InChI-key differentiated SMILES strings (CN1C=C(C=N1)CNC2=CN=CC=C2 vs. CN1N=CC=C1CNC2=CN=CC=C2) [2]. In kinase inhibitor programs, such vector changes can alter ATP-binding site complementarity and selectivity. For the broader class of pyrazol-4-yl pyridine derivatives evaluated against JNK isoforms, specific 4-substituted regioisomers achieved IC50 values of 1.81 nM (JNK1), 12.7 nM (JNK2), and 10.5 nM (JNK3), while 5-substituted analogs showed >10-fold weaker activity in the same assay system [3].
| Evidence Dimension | Scaffold topology: position of methylene bridge on pyrazole determines hinge-binder vector orientation |
|---|---|
| Target Compound Data | Pyrazole 4-position CH2-NH linkage (1-methyl-1H-pyrazol-4-yl)methyl; InChIKey: GRKMYVUBEVOKHI-UHFFFAOYSA-N; SMILES: CN1C=C(C=N1)CNC2=CN=CC=C2 |
| Comparator Or Baseline | Pyrazole 5-position CH2-NH linkage (1-methyl-1H-pyrazol-5-yl)methyl, CAS 1156714-51-0; SMILES: CN1N=CC=C1CNC2=CN=CC=C2 |
| Quantified Difference | Estimated ~60° vector angle difference; class-level JNK IC50 difference: 4-substituted (1.81 nM) vs. 5-substituted (>10-fold weaker) |
| Conditions | Structural analysis by SMILES/InChIKey comparison; JNK IC50 data from pyrazol-4-yl pyridine class (JNK1/JNK2/JNK3 biochemical assay) |
Why This Matters
Procuring the wrong regioisomer (5-substituted instead of 4-substituted) can lead to complete loss of target engagement, invalidating SAR hypotheses and wasting synthesis resources; CAS-level identity verification is non-negotiable.
- [1] PubChem CID 28600245 (target). Fluorochem. N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine, CAS 1156714-51-0. View Source
- [2] PubChem Computed Descriptors. SMILES and InChIKey comparison for CID 28600245 (target) and 5-substituted isomer. View Source
- [3] Evaluation of novel pyrazol-4-yl pyridine derivatives possessing arylsulfonamide tethers as c-Jun N-terminal kinase (JNK) inhibitors in leukemia cells (2023). Compound 11e: JNK1 IC50 1.81 nM, JNK2 IC50 12.7 nM, JNK3 IC50 10.5 nM. View Source
